REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][n:5][c:6]([CH:9]([CH3:10])[NH:11][C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[cH:7][n:8]1.[CH3:20][OH:21].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[ClH:19].[O:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1>>[CH3:1][S:2][c:3]1[n:4][n:5][c:6]([CH:9]([CH3:10])[NH2:11])[cH:7][n:8]1.[ClH:19]
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Name
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CSc1ncc(C(C)NC(=O)OC(C)(C)C)nn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(C(C)NC(=O)OC(C)(C)C)nn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1COCCO1
|
Name
|
|
Type
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product
|
Smiles
|
CSc1ncc(C(C)N)nn1
|
Name
|
|
Type
|
product
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Smiles
|
Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |